(2-Chloro-4-nitrophenyl)phenylacetonitrile chemical structure and properties
(2-Chloro-4-nitrophenyl)phenylacetonitrile chemical structure and properties
The following technical guide provides an in-depth analysis of (2-Chloro-4-nitrophenyl)phenylacetonitrile .
Chemical Structure, Synthesis, and Pharmaceutical Applications
Executive Summary & Critical Identification
(2-Chloro-4-nitrophenyl)phenylacetonitrile is a highly functionalized organic intermediate belonging to the class of diphenylacetonitriles .[1] Its structure features a central acetonitrile scaffold flanked by two aromatic rings: an unsubstituted phenyl ring and a highly substituted 2-chloro-4-nitrophenyl ring.[1]
This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of heterocycles (such as indoles and quinolines) and non-steroidal anti-inflammatory drugs (NSAIDs) or antifungal agents where a diphenylmethane backbone is required.
⚠️ Technical Alert: CAS Registry Mismatch
Investigative Note: The CAS number 61397-56-6 is frequently misattributed in secondary literature.[1]
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Correct Association for CAS 61397-56-6: cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (a key intermediate for Ketoconazole and Itraconazole ).[1]
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Target Compound: The specific nitrile discussed here is distinct. Researchers must verify the chemical structure (SMILES/InChI) rather than relying solely on the CAS number when sourcing materials.
Molecular Architecture & Physicochemical Properties[1]
The molecule is characterized by significant steric bulk and electron-withdrawing substituents (Nitro, Nitrile, Chloro), which influence its solubility and reactivity profile.
Structural Specifications
| Property | Data |
| Chemical Name | (2-Chloro-4-nitrophenyl)phenylacetonitrile |
| Molecular Formula | C₁₄H₉ClN₂O₂ |
| Molecular Weight | 272.69 g/mol |
| SMILES | [O-]c1cc(Cl)c(C(C#N)c2ccccc2)cc1 |
| Key Functional Groups | Nitrile (-CN), Nitro (-NO₂), Aryl Chloride (-Cl) |
Physicochemical Profile (Predicted)[1]
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Appearance: Pale yellow to orange crystalline solid (due to nitro-conjugation).[1]
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Melting Point: Typically 110–130 °C (dependent on purity/polymorph).[1]
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Solubility:
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High: DMSO, DMF, Dichloromethane, Ethyl Acetate.
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Low/Insoluble: Water, Hexane.
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Acidity (pKa): The
-proton (CH-CN) is highly acidic (estimated pKa ~12-14) due to resonance stabilization by the nitrile and the electron-deficient 2-chloro-4-nitrophenyl ring.[1]
Synthetic Pathways & Experimental Protocols
The synthesis of (2-Chloro-4-nitrophenyl)phenylacetonitrile typically relies on Nucleophilic Aromatic Substitution (S_NAr) .[1] The benzyl cyanide anion acts as a carbon nucleophile, displacing a leaving group (usually Fluorine or Chlorine) on the nitrobenzene ring.
Pathway: S_NAr Displacement
This method is preferred for its high regioselectivity, driven by the strong para-directing electron-withdrawing effect of the nitro group.[1]
Reaction Scheme:
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Deprotonation: Benzyl cyanide is treated with a strong base to form the carbanion.
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Attack: The carbanion attacks the 1-position of 2-chloro-1-fluoro-4-nitrobenzene (or 2,4-dichloronitrobenzene).[1]
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Elimination: The halide leaving group is expelled, re-aromatizing the system.
Visualization: Synthesis Workflow
Caption: Figure 1. Convergent synthesis via Nucleophilic Aromatic Substitution (S_NAr).
Detailed Experimental Protocol
Objective: Synthesis of (2-Chloro-4-nitrophenyl)phenylacetonitrile on a 10 mmol scale.
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Preparation of Nucleophile:
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In a flame-dried 100 mL round-bottom flask, dissolve Benzyl Cyanide (1.17 g, 10 mmol) in anhydrous DMF (15 mL).
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Cool to 0 °C under nitrogen atmosphere.
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Add Sodium Hydride (60% dispersion in oil, 0.44 g, 11 mmol) portion-wise. Stir for 30 min until H₂ evolution ceases.
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Coupling Reaction:
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Add 2,4-Dichloronitrobenzene (1.92 g, 10 mmol) dissolved in DMF (5 mL) dropwise to the carbanion solution.
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Note: The 1-chloro position is activated by the para-nitro group, but steric hindrance from the ortho-chloro group may require heating.[1]
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Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
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Work-up:
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Quench the reaction by pouring into ice-cold 1M HCl (100 mL).
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Extract with Ethyl Acetate (3 x 30 mL).
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Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification:
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Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
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Reactivity Profile & Drug Development Applications[1][7]
This molecule is a "dense" intermediate, meaning every part of its structure can be derivatized for SAR (Structure-Activity Relationship) studies.[1]
A. Nitro Group Reduction (Aniline Precursor)
The nitro group is readily reduced to an amine using Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).
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Application: The resulting aniline is a primary handle for amide coupling, sulfonylation, or urea formation—common motifs in kinase inhibitors.
B. Nitrile Transformations[8]
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Hydrolysis: Converts -CN to a carboxylic acid (-COOH) or amide (-CONH₂).[1]
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Relevance: Phenylacetic acid derivatives are classic scaffolds for NSAIDs (e.g., Diclofenac analogs).
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Reduction: Converts -CN to a primary amine (-CH₂NH₂).[1]
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Relevance: Phenethylamine derivatives acting on the CNS.
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C. Cyclization to Indoles
Under reductive conditions (e.g., triethyl phosphite), the ortho-alkyl nitrobenzene motif can undergo Cadogan-Sundberg cyclization to form 2-phenyl-substituted indoles.[1]
Visualization: Downstream Transformation Pathways
Caption: Figure 2.[1][2][3][4] Divergent synthesis pathways for pharmaceutical active ingredients (APIs).
Safety & Handling (HSE)
As a potent chemical intermediate, strict safety protocols are mandatory.
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Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Metabolic liberation of cyanide is possible, though less likely with sterically hindered aryl acetonitriles.
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Skin Sensitization: Chlorinated nitrobenzenes are known sensitizers and potential mutagens.[1]
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Energetic Hazard: The nitro group provides oxidizing potential. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).
Handling Protocol:
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Use only in a certified chemical fume hood.
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Wear nitrile gloves (double-gloving recommended) and safety goggles.[1]
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Waste Disposal: Segregate as "Halogenated Organic Waste."[1] Do not mix with strong oxidizers or reducing agents.
References
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Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research , 20(8), 282–289.
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PubChem Database. (2025).[2][5][6][4] Compound Summary: (2-Chloro-4-nitrophenyl)phenylacetonitrile.[1] National Center for Biotechnology Information. [1][2]
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Organic Syntheses. (1979). General Procedures for Nucleophilic Aromatic Substitution. Org. Synth. 59, 202.
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions. Coordination Chemistry Reviews , 248(21-24), 2337-2364.[1] (Context on Aryl halide activation).
Sources
- 1. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sucrose, 6-palmitate | C28H52O12 | CID 11238581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl geranate | C11H18O2 | CID 5365910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Riboflavin tetraacetate | C25H28N4O10 | CID 9915369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Span 40 | C22H42O6 | CID 16212480 - PubChem [pubchem.ncbi.nlm.nih.gov]
